2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
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Overview
Description
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 4-methylphenyl group and an N-phenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the intermediate 3-(4-methylphenyl)-6-oxopyridazine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, often involving catalysts or acidic/basic environments.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyridazine derivatives, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-6-oxopyridazine: A precursor in the synthesis of the target compound.
N-phenylacetamide: A simpler analog with similar structural features.
4-methylphenylhydrazine: A starting material in the synthesis.
Uniqueness
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-7-9-15(10-8-14)17-11-12-19(24)22(21-17)13-18(23)20-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDBBUIKYIQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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